molecular formula C6H6INO3S B14838961 2-Hydroxy-4-iodobenzenesulfonamide

2-Hydroxy-4-iodobenzenesulfonamide

Cat. No.: B14838961
M. Wt: 299.09 g/mol
InChI Key: MVDQFPSCWGOOFJ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C6H6INO3S. This compound is characterized by the presence of a hydroxyl group, an iodine atom, and a sulfonamide group attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-iodobenzene-1-sulfonamide typically involves the iodination of 2-hydroxybenzenesulfonamide. One common method is the reaction of 2-hydroxybenzenesulfonamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:

2-Hydroxybenzenesulfonamide+I2+Oxidizing Agent2-Hydroxy-4-iodobenzene-1-sulfonamide\text{2-Hydroxybenzenesulfonamide} + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{2-Hydroxy-4-iodobenzene-1-sulfonamide} 2-Hydroxybenzenesulfonamide+I2​+Oxidizing Agent→2-Hydroxy-4-iodobenzene-1-sulfonamide

Industrial Production Methods

Industrial production of 2-hydroxy-4-iodobenzene-1-sulfonamide may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 2-hydroxybenzenesulfonamide.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 2-Hydroxybenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-iodobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzenesulfonamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodobenzenesulfonamide: Lacks the hydroxyl group, affecting its solubility and reactivity.

    2-Hydroxy-4-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.

Uniqueness

2-Hydroxy-4-iodobenzene-1-sulfonamide is unique due to the presence of both a hydroxyl group and an iodine atom on the benzene ring

Properties

Molecular Formula

C6H6INO3S

Molecular Weight

299.09 g/mol

IUPAC Name

2-hydroxy-4-iodobenzenesulfonamide

InChI

InChI=1S/C6H6INO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,(H2,8,10,11)

InChI Key

MVDQFPSCWGOOFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)O)S(=O)(=O)N

Origin of Product

United States

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